![molecular formula C13H15NO B7541879 N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide](/img/structure/B7541879.png)
N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide: . It is characterized by its molecular structure, which includes a tetrahydronaphthalene moiety attached to an acrylamide group
Synthetic Routes and Reaction Conditions:
Hydrogenation of Naphthalene: The compound can be synthesized by the hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, followed by the reaction with acryloyl chloride to introduce the acrylamide group.
Catalytic Reduction: Another method involves the catalytic reduction of naphthalene derivatives to obtain the tetrahydronaphthalene core, which is then reacted with acrylamide under specific conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor vessel under controlled temperature and pressure conditions.
Continuous Flow Process: Some industrial setups may employ a continuous flow process to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the compound's structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may include carboxylic acids and ketones.
Reduced Derivatives: Reduced forms of the compound, which may exhibit different chemical and physical properties.
Substituted Derivatives: Compounds with various functional groups introduced through substitution reactions.
Scientific Research Applications
Chemistry: N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-Naphthalenyl)acrylamide: A structurally related compound with a naphthalene core instead of tetrahydronaphthalene.
N-(2,3,4,5-Tetrahydronaphthalene-1-yl)acrylamide: Another variant with a different substitution pattern on the tetrahydronaphthalene ring.
N-(Indan-1-yl)acrylamide: A compound with a similar structure but a different bicyclic core.
Uniqueness: N-(1,2,3,4-Tetrahydronaphthalene-1-yl)acrylamide stands out due to its specific structural features, which confer unique chemical and physical properties compared to its analogs. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h2-4,6,8,12H,1,5,7,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWQUHOEMWOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.